molecular formula C14H15F3O3 B1360771 3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone CAS No. 898786-59-9

3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone

Cat. No. B1360771
M. Wt: 288.26 g/mol
InChI Key: FYWAQQNRYZMIPU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. The 1,3-dioxan-2-yl group suggests the presence of a dioxane ring, which is a type of heterocyclic compound . The trifluoromethylpropiophenone part indicates the presence of a propiophenone group with a trifluoromethyl substituent .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives have been synthesized through various reactions . Another related compound, 1,3,5-tris(1,3-dioxan-2-yl)-benzene, has been synthesized and its stereochemistry studied .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the dioxane ring and the trifluoromethylpropiophenone group. For instance, 3-(1,3-Dioxan-2-yl)aniline, a related compound, has a molecular weight of 179.22 g/mol .

Scientific Research Applications

Protecting and Activating Group for Amine Synthesis

Sakamoto, Izumi, Yamada, and Tsunoda (2006) explored the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a novel sulfonating agent for amines, demonstrating its effectiveness in sulfonating primary and secondary amines. This research indicates that derivatives of 1,3-Dioxan, such as Dios-amides, can be effectively utilized in the synthesis of activated amines, showcasing the utility of this compound in complex organic synthesis processes (Sakamoto et al., 2006).

Crosslinking in Polymer Chemistry

Cervellera and colleagues (2005) conducted a study on the curing of diglycidylether of bisphenol A with different proportions of 1,3-dioxan-2-one, catalyzed by lanthanide triflates. Their work provides insights into the application of 1,3-dioxan derivatives in polymer chemistry, specifically in the context of enhancing crosslinking in polymer blends (Cervellera et al., 2005).

Liquid Crystalline Polymers

Hsu, Rodriguez-Parada, and Percec (1987) synthesized polymethacrylates and polyacrylates containing 1,3-dioxane moieties, demonstrating their smectic mesomorphism. This study highlights the role of 1,3-dioxane derivatives in developing liquid crystalline polymers, which can have significant applications in materials science (Hsu et al., 1987).

Photocatalysis in Organic Synthesis

Zhou, Wang, Gao, Huang, and Zhang (2022) demonstrated the use of 1,3,5-Tri(10H-phenothiazin-10-yl)benzene, a compound related to 1,3-dioxan derivatives, as a metal-free and recyclable photocatalyst for the functionalization of C(sp2)-H bonds. This research signifies the potential of such compounds in photocatalytic applications, particularly in sustainable organic synthesis (Zhou et al., 2022).

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)11-4-2-10(3-5-11)12(18)6-7-13-19-8-1-9-20-13/h2-5,13H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWAQQNRYZMIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645946
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone

CAS RN

898786-59-9
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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